molecular formula C10H12O3 B13308912 4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid

4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid

Katalognummer: B13308912
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: DXQHKTBCLVXEQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 . This compound is characterized by a cycloheptane ring fused to a furan ring, with a carboxylic acid functional group attached to the furan ring. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Vergleich Mit ähnlichen Verbindungen

4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

5,6,7,8-tetrahydro-4H-cyclohepta[c]furan-3-carboxylic acid

InChI

InChI=1S/C10H12O3/c11-10(12)9-8-5-3-1-2-4-7(8)6-13-9/h6H,1-5H2,(H,11,12)

InChI-Schlüssel

DXQHKTBCLVXEQB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=COC(=C2CC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.